2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Brand Name: Vulcanchem
CAS No.: 606956-72-3
VCID: VC16157818
InChI: InChI=1S/C19H13N3O2S2/c1-25-14-9-7-12(8-10-14)11-15-18(24)22-19(26-15)20-17(23)16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
SMILES:
Molecular Formula: C19H13N3O2S2
Molecular Weight: 379.5 g/mol

2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

CAS No.: 606956-72-3

Cat. No.: VC16157818

Molecular Formula: C19H13N3O2S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Methylthio)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione - 606956-72-3

Specification

CAS No. 606956-72-3
Molecular Formula C19H13N3O2S2
Molecular Weight 379.5 g/mol
IUPAC Name (2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Standard InChI InChI=1S/C19H13N3O2S2/c1-25-14-9-7-12(8-10-14)11-15-18(24)22-19(26-15)20-17(23)16(21-22)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Standard InChI Key AWBJWGQWFDDMIO-RVDMUPIBSA-N
Isomeric SMILES CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Canonical SMILES CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazolo[3,2-b][1, triazine scaffold substituted at the 2-position with a 4-(methylthio)benzylidene group and at the 6-position with a phenyl ring. X-ray crystallography of related derivatives confirms the (E)-configuration of the benzylidene double bond, which imposes planarity on the conjugated system. The methylthio (-SMe) group at the para position of the benzylidene moiety enhances electron density through resonance, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₃N₃O₂S₂
Molecular Weight379.5 g/mol
IUPAC Name(2E)-2-[(4-methylsulfanylphenyl)methylidene]-6-phenyl- thiazolo[3,2-b][1,2,] triazine-3,7-dione
Canonical SMILESCSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Spectroscopic Characterization

¹H-NMR spectra of analogous thiazolo-triazines exhibit distinct signals for the benzylidene proton (δ 7.8–8.1 ppm, singlet) and methylthio group (δ 2.5 ppm, singlet) . The carbonyl groups at positions 3 and 7 appear as sharp singlets in ¹³C-NMR between δ 165–175 ppm. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 379.0421 (calculated for C₁₉H₁₃N₃O₂S₂).

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis involves three principal stages:

  • S-Alkylation: 6-Phenyl-3-mercapto-1,2,4-triazin-5-one reacts with ethyl 2-chloroacetoacetate under basic conditions to form the S-alkylated intermediate .

  • Intramolecular Cyclization: Microwave-assisted cyclization at 120°C for 15 minutes induces thiazole ring formation, achieving 78–85% yields .

  • Benzylidene Incorporation: Condensation with 4-(methylthio)benzaldehyde in acetic acid under reflux installs the benzylidene group.

Table 2: Optimization of Cyclization Conditions

ConditionYield (%)Purity (%)
Conventional Heating6292
Microwave Irradiation8598
Solvent (DMF vs. EtOH)73 vs. 6895 vs. 90

Regioselectivity and Mechanistic Insights

Density functional theory (DFT) calculations reveal that cyclization preferentially occurs at the N²-position of the triazine ring due to lower activation energy (ΔG‡ = 24.3 kcal/mol) compared to alternative pathways . Single-crystal X-ray diffraction of intermediate 3e (a structural analog) confirmed the regiochemical outcome, showing a dihedral angle of 8.7° between the triazine and thiazole planes .

PathogenMIC (µg/mL)Reference Compound (MIC)
Escherichia coli ATCC 2592216Ampicillin (8)
Candida albicans SC531432Fluconazole (16)

Anticancer Activity

In the NCI-60 panel, the compound exhibits selective cytotoxicity against non-small cell lung cancer (NCI-H460) with an IC₅₀ of 1.8 µM, surpassing doxorubicin (IC₅₀ = 2.4 µM) . Mechanistic studies implicate topoisomerase II inhibition (65% at 10 µM) and G₂/M cell cycle arrest through tubulin polymerization disruption .

Structure-Activity Relationship (SAR) Analysis

Impact of Substituent Modifications

  • Methylthio vs. Methoxy: Replacement of -SMe with -OMe (as in VC21386025) reduces antibacterial potency (MIC increases from 8 to 32 µg/mL against MRSA), highlighting the sulfur atom’s critical role in membrane penetration.

  • Phenyl Substitution: Electron-withdrawing groups at the 6-position phenyl ring enhance anticancer activity; a -NO₂ derivative shows IC₅₀ = 0.9 µM against MCF-7 cells .

Table 4: SAR of Thiazolo-Triazine Derivatives

DerivativeMRSA MIC (µg/mL)NCI-H460 IC₅₀ (µM)
Parent Compound81.8
6-(4-Nitrophenyl) Analog120.9
2-(3-Methoxybenzylidene)323.1

Computational and Experimental ADMET Profiling

Pharmacokinetic Predictions

SwissADME predictions indicate moderate gastrointestinal absorption (72%) due to high polar surface area (PSA = 98 Ų). Blood-brain barrier penetration is unlikely (log BB = -1.2), making it unsuitable for CNS targets. CYP3A4 inhibition potential (pKi = 5.8) suggests possible drug-drug interactions.

Toxicity Assessment

Industrial and Research Applications

Material Science Applications

The compound’s extended π-system enables use as an electron-transport layer in organic photovoltaics, achieving power conversion efficiency (PCE) of 6.3% in PTB7-Th-based devices.

Patent Landscape

Recent patents (e.g., WO2024156789) claim derivatives for treating antibiotic-resistant infections, emphasizing the 4-(methylthio)benzylidene moiety’s necessity for efficacy.

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